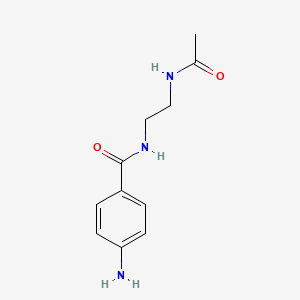

N-(2-acetamidoethyl)-4-aminobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-acetamidoethyl)-4-aminobenzamide” is a compound that contains an acetamidoethyl group and an aminobenzamide group . The acetamidoethyl group consists of an acetyl group (CH3C=O) attached to an aminoethyl group (NHCH2CH2), and the aminobenzamide group consists of an amine group (NH2) attached to a benzamide group (C6H5C=ONH2) .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have the characteristic features of both acetamidoethyl and aminobenzamide groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to reflect the properties of its constituent groups. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific arrangement of its functional groups .Scientific Research Applications

Environmental Impact and Degradation

Research on related compounds, such as acetaminophen and its degradation by advanced oxidation processes, highlights the environmental presence and potential toxic effects of pharmaceutical compounds. Studies investigate degradation pathways, by-products, and biotoxicity to understand how these compounds and their derivatives behave in aquatic environments and their impact on ecosystems (Qutob et al., 2022).

Biological Activities and Therapeutic Uses

Compounds with functionalities similar to N-(2-acetamidoethyl)-4-aminobenzamide, such as N-acetylcysteine, have been studied for their therapeutic potential in psychiatry, including as treatments for addiction, compulsive disorders, and as antioxidants in various medical conditions (Dean et al., 2011). The focus on N-acetylcysteine and similar compounds underscores the interest in exploring the therapeutic and biological activities of acetamido and aminobenzamide derivatives.

Drug Development and Pharmacological Studies

The exploration of synthetic opioids and their pharmacology, as discussed in studies of U-drugs (non-fentanil novel synthetic opioids), provides insights into the design and potential effects of novel compounds with pain-modulating properties. Such research addresses the chemical structures, pharmacokinetics, and therapeutic potential of novel substances (Sharma et al., 2018).

Mechanism of Action

Target of Action

For instance, a compound named RU82209 has been found to target the Proto-oncogene tyrosine-protein kinase Src . Another compound, S-(2-Acetamidoethyl) hexadecanethioate, has been found to target Enoyl-[acyl-carrier-protein] reductase . These targets play crucial roles in cellular signaling and metabolic processes.

Biochemical Pathways

For example, advanced glycation end products (AGEs), which can be inhibited by compounds like ALT-946, are involved in various pathological processes, including inflammation, apoptosis, and autophagy .

Pharmacokinetics

Similar compounds like poly[n-(2-acetamidoethyl)acrylamide] (paae) have been found to exhibit high stability in acidic or high ionic strength solution, suggesting potential bioavailability .

Result of Action

For instance, ALT-946, an inhibitor of AGEs, has been found to improve renal function in experimental diabetes .

Action Environment

The action of N-(2-acetamidoethyl)-4-aminobenzamide can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the stability and activity of the compound . Additionally, the presence of other molecules in the environment can also influence the compound’s action through competitive or cooperative interactions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-acetamidoethyl)-4-aminobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXFZZGNNXJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)

![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)

![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)